molecular formula C25H22N2O2 B12473808 N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B12473808
M. Wt: 382.5 g/mol
InChI Key: JCGMBUXAOWRWEZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a methyl group, and a phenylquinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition. This reaction is carried out under controlled conditions using specific reagents and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O2/c1-3-29-20-15-13-19(14-16-20)26-25(28)23-17(2)24(18-9-5-4-6-10-18)27-22-12-8-7-11-21(22)23/h4-16H,3H2,1-2H3,(H,26,28)

InChI Key

JCGMBUXAOWRWEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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